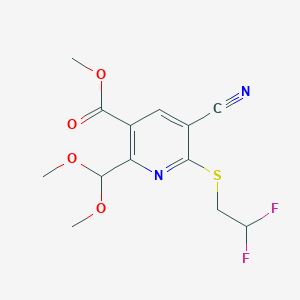
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a difluoroethylthio group, and a dimethoxymethyl group attached to a nicotinate core
Méthodes De Préparation
The synthesis of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl nicotinate, 2,2-difluoroethylthiol, and cyanide sources.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the difluoroethylthio group is introduced to the nicotinate core
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoroethylthio group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate can be compared with similar compounds such as:
Methyl 5-cyano-6-(ethylthio)-2-(dimethoxymethyl)nicotinate: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(methoxymethyl)nicotinate: The presence of a single methoxy group instead of two may influence its chemical properties and interactions.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethyl)nicotinate: The absence of the methoxy groups can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
864685-31-4 |
|---|---|
Formule moléculaire |
C13H14F2N2O4S |
Poids moléculaire |
332.33 g/mol |
Nom IUPAC |
methyl 5-cyano-6-(2,2-difluoroethylsulfanyl)-2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14F2N2O4S/c1-19-12(18)8-4-7(5-16)11(22-6-9(14)15)17-10(8)13(20-2)21-3/h4,9,13H,6H2,1-3H3 |
Clé InChI |
LYQRXFHWQXQXJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(C=C(C(=N1)SCC(F)F)C#N)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
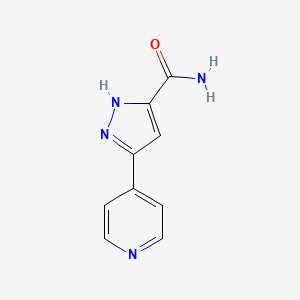
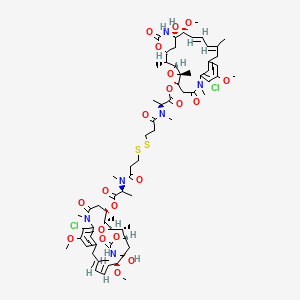
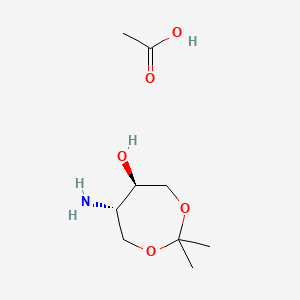

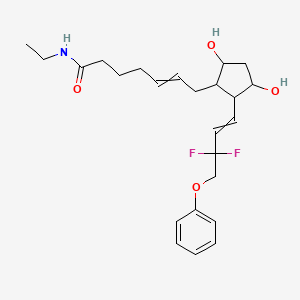

![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)


